molecular formula C19H14Cl2N2O2 B2782880 1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946256-37-7

1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2782880
CAS No.: 946256-37-7
M. Wt: 373.23
InChI Key: ZOYWOWQKUSXRBR-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a benzyl group at position 1, a ketone at position 6, and a carboxamide group at position 3 linked to a 3,4-dichlorophenyl moiety. The 3,4-dichlorophenyl group enhances lipophilicity and may contribute to target binding via hydrophobic interactions, while the benzyl substituent modulates steric and electronic properties.

Properties

IUPAC Name

1-benzyl-N-(3,4-dichlorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-16-8-7-15(10-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYWOWQKUSXRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of benzylamine with 3,4-dichlorophenylacetic acid, followed by cyclization to form the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for maintaining optimal conditions throughout the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in various organic synthesis reactions, including cross-coupling reactions and the formation of heterocyclic compounds.

Biology: In biological research, 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in treating various diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Carboxamides

Compound Name Core Structure R1 (Position 1) R2 (Position 3) Key Modifications Reference
Target Compound Dihydropyridine Benzyl N-(3,4-dichlorophenyl) None
1-Benzyl-N-(2-methyl-5-nitrophenyl)-... (BG01390) Dihydropyridine Benzyl N-(2-methyl-5-nitrophenyl) Nitro group (electron-withdrawing)
5-Chloro-N-phenyl-1-[3-(trifluoromethyl)benzyl]-... Dihydropyridine 3-Trifluoromethylbenzyl N-phenyl Trifluoromethyl (lipophilic)
4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-... Dihydropyridine 3,4-Dichlorobenzyl 4-Chlorobenzenesulfonamide Sulfonamide vs. carboxamide
2-(Benzylthio)-4-(3,4-dichlorophenyl)-... (4d) Pyrimidine Benzylthio 4-(3,4-dichlorophenyl) Pyrimidine core

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in BG01390 () may enhance metabolic stability but reduce solubility compared to the dichlorophenyl group in the target compound.
  • Core Heterocycle : Pyrimidine derivatives like compound 4d () exhibit distinct electronic properties compared to dihydropyridines, influencing binding affinity to enzymatic targets.

Biological Activity

1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C20_{20}H16_{16}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 387.26 g/mol
  • CAS Number : 338781-51-4

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study assessing various compounds, those containing the 3,4-dichlorophenyl moiety showed enhanced activity against several bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound APseudomonas aeruginosa0.88 µg/mm²
Compound BStaphylococcus aureus0.44 µg/mm²
Compound CBacillus cereus0.22 µg/mm²
Compound DCandida albicans0.50 µg/mm²

Anti-cancer Activity

The compound has shown promising results in cancer models. Specifically, it has been effective against ovarian cancer xenografts in nude mice, achieving tumor growth suppression rates of up to 100% at specific dosages. This indicates a potential role in cancer therapy.

Case Study: Ovarian Cancer Xenograft Model
In a controlled study with nude mice implanted with ovarian cancer cells, treatment with the compound resulted in complete tumor regression in several subjects, suggesting its efficacy as an anti-cancer agent.

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Preliminary studies indicate that compounds with similar structures induce apoptosis in cancer cells, contributing to their anti-cancer effects.
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which may enhance their therapeutic potential by reducing oxidative stress in cells.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Early findings suggest favorable pharmacokinetic properties with low toxicity levels in vitro.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Half-life3 hours
Toxicity (in vitro)Low (<400 µM)

Q & A

Q. What synthetic routes are commonly employed to prepare 1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core via Hantzsch-like cyclization or condensation of β-ketoesters with ammonia derivatives. Subsequent functionalization includes benzylation at the N1 position and coupling with 3,4-dichloroaniline using carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol .

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and regioselectivity (e.g., benzyl protons at δ 5.2–5.4 ppm, carbonyl signals at ~165 ppm) .
  • HPLC-MS : To confirm purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 414.2 for C19_{19}H14_{14}Cl2_2N2_2O2_2) .
  • X-ray crystallography : For resolving stereochemical ambiguities, as seen in analogous dihydropyridine carboxamides .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Enzyme inhibition assays : Testing against kinases or proteases (e.g., IC50_{50} determination via fluorescence polarization).
  • Cellular viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., IC50_{50} values in µM range) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Replacing DMF with acetonitrile reduces side reactions during amidation .
  • Catalyst screening : Pd/C or Ni catalysts for selective benzylation without over-reduction .
  • Flow chemistry : Continuous reactors improve reaction control and scalability for thermally sensitive intermediates .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Benzyl substitution : Electron-withdrawing groups (e.g., Cl, CF3_3) at the 3,4-position enhance target binding (e.g., 2-fold lower IC50_{50} vs. unsubstituted analogs) .
  • Dihydropyridine ring oxidation : The 6-oxo group is critical for hydrogen bonding with catalytic lysine residues in kinase targets .

Q. How to resolve contradictions in biochemical vs. cellular assay data?

Discrepancies may arise from:

  • Membrane permeability : LogP adjustments via prodrug strategies (e.g., esterification of the carboxamide) .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
  • Metabolic stability : LC-MS/MS analysis of hepatic microsomal degradation to identify vulnerable sites .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina with PDB 1ATP) .
  • MD simulations : Assess conformational stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

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